molecular formula C21H26O B101066 Bis-(4-tert-butyl-phenyl)-methanone CAS No. 15796-82-4

Bis-(4-tert-butyl-phenyl)-methanone

Cat. No. B101066
CAS RN: 15796-82-4
M. Wt: 294.4 g/mol
InChI Key: YNPFOBWIQVHZMO-UHFFFAOYSA-N
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Description

Bis-(4-tert-butyl-phenyl)-methanone is a chemical compound that is part of a broader class of organic molecules characterized by the presence of tert-butyl groups attached to a phenyl ring, which is further linked to a methanone moiety. This structural motif is common in various synthetic compounds and can be found in different contexts, including coordination chemistry, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of compounds related to bis-(4-tert-butyl-phenyl)-methanone involves various strategies. For instance, a one-pot synthesis method has been developed for the efficient production of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone using acetophenone and trimethylacetaldehyde, showcasing the versatility of tert-butyl-phenyl structures in organic synthesis . Additionally, the synthesis of bis(4-tert-butylphenyl)aminoxyl through the oxidation of corresponding amines and hydroxylamines with H2O2/WO4^2− in methanol at 65°C has been reported, indicating the reactivity of tert-butyl-phenyl compounds under oxidative conditions .

Molecular Structure Analysis

The molecular structure of compounds containing the bis-(4-tert-butyl-phenyl)-methanone motif can be quite complex. For example, the synthesis and structural characterization of a zinc coordination polymer assembled from bis(4-(1H-imidazol-1-yl)phenyl)methanone and phthalic acid revealed a distorted octahedral geometry around the zinc ion, with the ligand acting as a bridge to form looped chains . This highlights the ability of bis-(4-tert-butyl-phenyl)-methanone derivatives to participate in the formation of intricate molecular architectures.

Chemical Reactions Analysis

The chemical reactivity of bis-(4-tert-butyl-phenyl)-methanone derivatives can be inferred from related compounds. For instance, the reaction of bis(dimethylamino)-tert-butoxymethane with azines of aromatic aldehydes leads to the formation of ketene aminals, indicating that tert-butyl-phenyl compounds can undergo complex transformations to yield a variety of functional groups . Moreover, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves Grignard reagents, suggesting that bis-(4-tert-butyl-phenyl)-methanone derivatives might also be amenable to Grignard reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-(4-tert-butyl-phenyl)-methanone derivatives can be diverse. For example, the antibacterial and antifungal activities of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone have been evaluated, demonstrating the biological relevance of such compounds . Additionally, the fluorescent properties of a zinc coordination polymer with bis(4-(1H-imidazol-1-yl)phenyl)methanone have been investigated, revealing potential applications in materials science . These studies suggest that bis-(4-tert-butyl-phenyl)-methanone and its derivatives may possess a range of useful physical and chemical properties.

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitters

Bis-(4-tert-butyl-phenyl)-methanone derivatives have been extensively researched for their application in Thermally Activated Delayed Fluorescence (TADF) emitters. These compounds are notable for their high thermal stability, blue emissions, and high photoluminescence quantum yields, making them ideal for display and lighting applications. For instance, various derivatives such as 4BPy-mDTC and BP-mDTC have shown remarkable efficiencies in electroluminescent devices, showcasing their potential in OLED technology (Rajamalli et al., 2017).

Synthesis and Characterization of Derivatives

Research has been conducted on the novel synthesis and spectral characterization of bis-(4-tert-butyl-phenyl)-methanone derivatives. These derivatives have been analyzed using various techniques like FT-IR, NMR, and DFT calculations, revealing insights into their molecular structures and properties (Enbaraj et al., 2021).

Antibacterial and Antifungal Activities

Some studies have explored the antibacterial and antifungal activities of bis-(4-tert-butyl-phenyl)-methanone derivatives. These studies include synthesis, physical characterization, and evaluation of their antimicrobial properties, offering potential applications in medicinal chemistry (Jalbout et al., 2006).

Antioxidant Properties

Research into the antioxidant properties of bis-(4-tert-butyl-phenyl)-methanone derivatives has been conducted, demonstrating their effectiveness in various assays. These studies suggest potential applications of these derivatives as stabilizers or antioxidants in different fields (Balaydın et al., 2010).

Crystal Structure and Coordination Polymers

The crystal structure of bis-(4-tert-butyl-phenyl)-methanone derivatives has been a subject of interest, leading to a better understanding of their molecular geometry and potential applications in coordination chemistry (Wang et al., 2017).

Application in Memory Devices

Innovative applications in memory devices have been explored using bis-(4-tert-butyl-phenyl)-methanone derivatives. For instance, hyperbranched polyimide incorporating these derivatives has demonstrated potential for use in nonvolatile bipolar write-once-read-many-times memory devices (Tan et al., 2017).

properties

IUPAC Name

bis(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPFOBWIQVHZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374146
Record name Bis(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-tert-butylphenyl)methanone

CAS RN

15796-82-4
Record name Bis(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Wang, FD Liu, HY Tu, AD Zhang - The Journal of Organic …, 2014 - ACS Publications
A one-pot palladium-catalyzed synthesis of symmetrical and unsymmetrical diarylmethanones using acetophenone and aryl bromides as raw materials has been developed. In this …
Number of citations: 17 pubs.acs.org
A Rérat, C Michon… - European Journal of …, 2016 - Wiley Online Library
Symmetrical diaryl ketones were prepared by a cross‐coupling reaction between aryl bromides and ethyl chloroformate. This new method, which uses a catalyst composed of CoBr 2 …
W Tong, QY Li, YL Xu, HS Wang… - … Synthesis & Catalysis, 2017 - Wiley Online Library
An unexpected domino reaction of β‐keto sulfones with acetylene ketones has been developed. The domino reaction of β‐keto sulfones with diynones proceeded smoothly in the …
Number of citations: 28 onlinelibrary.wiley.com
VCM Gasser, B Morandi - 2020 - scholar.archive.org
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvent the need for …
Number of citations: 0 scholar.archive.org
MDR Lutz, VCM Gasser, B Morandi - Chem, 2021 - cell.com
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvented the need for …
Number of citations: 18 www.cell.com
J Paternoga, T Opatz - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A synthesis of highly substituted 2,4‐diacylpyrroles through a Cu‐catalyzed dimerization of acylazirines generated in situ by a photochemical valence isomerization is described. The …
A Runemark, SC Zacharias… - The Journal of Organic …, 2021 - ACS Publications
A catalyst-free, stereoselective visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines for the synthesis of substituted tetrahydroquinolines is …
Number of citations: 13 pubs.acs.org
A Runemark - 2021 - search.proquest.com
Visible light is a convenient energy source for driving chemical reactions. Its lower energy, compared to ultraviolet irradiation, can be utilized to conduct organic reactions under mild …
Number of citations: 2 search.proquest.com
W Brenner, N Jux - European Journal of Organic Chemistry, 2015 - Wiley Online Library
Fused porphycenes have attracted growing interest in recent years. However, the molecules generated to date suffer from different drawbacks such as multistep syntheses, low yields, …
G Zhang, Y Cheng, M Beller… - Advanced Synthesis & …, 2021 - Wiley Online Library
The utilization of carbon dioxide as a building block in organic synthesis has become a highly sought‐after research area. In this minireview, an overview of recent advances on …
Number of citations: 41 onlinelibrary.wiley.com

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